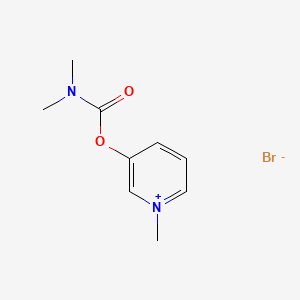
2H-1,2,4-Benzothiadiazine-1-dioxide-3-carboxylate acid
描述
RPR104632 is a novel and potent antagonist located at the N-methyl-D-aspartate (NMDA) glycine site with neuroprotective activity. It is known for its ability to antagonize the binding of [3H]5,7-dichlorokynurenic acid to the rat cerebral cortex with a Ki of 4.9 nM .
准备方法
The synthetic routes and reaction conditions for RPR104632 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
化学反应分析
RPR104632 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution: Common reagents and conditions used in these reactions include various organic solvents and catalysts to facilitate the substitution of specific atoms or groups within the molecule.
科学研究应用
RPR104632 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the NMDA receptor and its interactions with other molecules.
Biology: Investigated for its neuroprotective properties and its potential to mitigate neurotoxicity.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and epilepsy.
Industry: Utilized in the development of new pharmaceuticals targeting the NMDA receptor.
作用机制
RPR104632 exerts its effects by specifically antagonizing the NMDA receptor at the glycine site. This inhibition prevents the binding of glycine, a co-agonist required for NMDA receptor activation, thereby reducing the excitotoxic effects associated with excessive NMDA receptor activity. The molecular targets and pathways involved include the NMDA receptor and associated signaling pathways that regulate neuronal survival and function .
相似化合物的比较
RPR104632 is unique in its high affinity and specificity for the NMDA glycine site. Similar compounds include:
PEAQX tetrasodium hydrate: An orally available NMDA antagonist that is potent and selective.
Indantadol hydrochloride: A NMDA antagonist and nonselective monoamine oxidase inhibitor.
NMDAR/TRPM4-IN-2: A potent interfacial inhibitor of NMDA receptor and TRPM4 interaction with neuroprotective activity.
These compounds share similar mechanisms of action but differ in their specific targets, potency, and therapeutic applications.
属性
IUPAC Name |
2-[(3-bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O4S/c16-9-3-1-2-8(4-9)7-20-14(15(21)22)19-12-6-10(17)5-11(18)13(12)25(20,23)24/h1-6,14,19H,7H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXXFIJGNAGRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(NC3=C(S2(=O)=O)C(=CC(=C3)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934929 | |
| Record name | 2-[(3-Bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154106-92-0 | |
| Record name | Rpr 104632 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154106920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(3-Bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















